molecular formula C16H20N2O3 B1404512 Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate CAS No. 1160246-74-1

Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No. B1404512
M. Wt: 288.34 g/mol
InChI Key: KBVZXTSTUKGUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate” is a chemical compound with the molecular formula C16H20N2O3 . It is used in various research and development activities .


Molecular Structure Analysis

The molecular structure of “Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate” is available in various chemical databases . The structure is based on the spirocyclic system, which is a common feature in many bioactive compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate” such as its density, melting point, and boiling point can be found in chemical databases .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : The compound has been synthesized through various methods. For instance, the oxidative cyclization of olefinic precursors has been used to synthesize diazaspiro[4.5]decane systems, which include benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate (Martín-López & Bermejo, 1998). Similarly, decarbonylation of N-Cbz-(D,L)-Pipecolinic acid derivatives is another method used in its synthesis (Martín‐Lopez & Bermejo‐Gonzalez, 1994).

  • Crystal Structure Analysis : Studies have investigated the crystal structures of related diazaspiro[4.5]decane compounds. For example, the crystallographic analysis of cyclohexane-5-spirohydantoin derivatives highlights the role of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).

Applications in Chemical Synthesis

  • Spirolactams Synthesis : The compound is utilized in the synthesis of spirolactams, which are significant in the development of pseudopeptides and bioactive compounds. For instance, the synthesis of α,β-Unsaturated Spirolactams via intramolecular cyclization is a relevant application (Martín & Bermejo, 1995).

  • Formation of Diazaspirodecanes : The compound is involved in reactions leading to the formation of diazaspirodecanes, which are important intermediates in chemical syntheses. For example, aziridination and 1,3-dipolar cycloaddition of dibenzylidenecyclohexanone result in diazadispirodecanes (Albar et al., 1997).

Pharmacological Research

  • Anxiolytic Activity : Some derivatives of diazaspiro[4.5]decane have been synthesized and evaluated for potential anxiolytic activity. This indicates its role in the development of new pharmacological agents (Kossakowski et al., 1998).

  • Antibacterial and Antifungal Agents : Ethyl diazaspiro[4.5]dec-9-ene-6-carboxylates, structurally related to benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate, have been synthesized and evaluated for antimicrobial activities, showcasing their potential in medicinal chemistry (Thanusu et al., 2011).

Future Directions

“Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate” and similar compounds are subjects of ongoing research due to their interesting chemical structures and potential biological activities. Future research may focus on exploring their synthesis, properties, and potential applications .

properties

IUPAC Name

benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14-7-4-8-16(17-14)9-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVZXTSTUKGUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191687
Record name Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate

CAS RN

1160246-74-1
Record name Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 3
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 4
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 5
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 6
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.